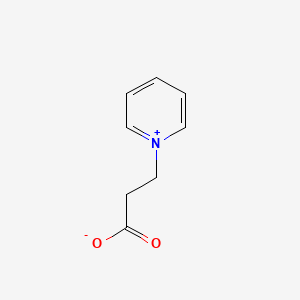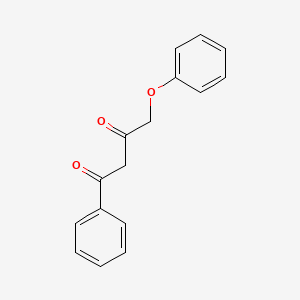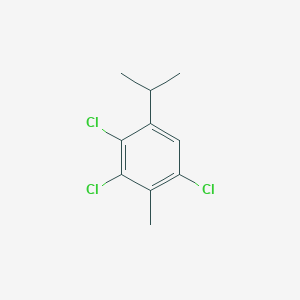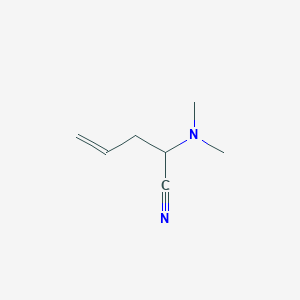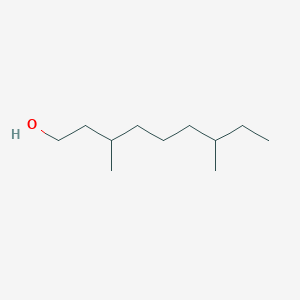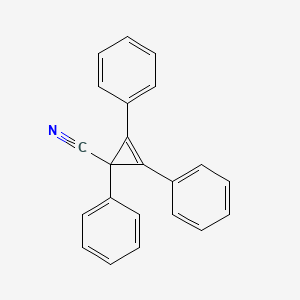
1,4-Tetradecadiyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Tetradecadiyne is an organic compound with the molecular formula C14H22 It is a diacetylene, meaning it contains two triple bonds in its structure
准备方法
Synthetic Routes and Reaction Conditions
1,4-Tetradecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the reaction between 1-bromo-4-tetradecadiyne and a terminal alkyne in the presence of a palladium catalyst and a base can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne coupling and purification apply. Industrial synthesis would likely involve large-scale coupling reactions followed by purification processes such as distillation or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
1,4-Tetradecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert the triple bonds into other functional groups such as carbonyls.
Reduction: Hydrogenation can reduce the triple bonds to single bonds, forming alkanes.
Substitution: Halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1,4-Tetradecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 1,4-Tetradecadiyne depends on the specific reaction or application. In general, the triple bonds in its structure make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
1,13-Tetradecadiene: Another compound with a similar carbon chain length but with double bonds instead of triple bonds.
Tetradecane: A saturated hydrocarbon with no multiple bonds.
Uniqueness
1,4-Tetradecadiyne is unique due to its two triple bonds, which confer distinct reactivity and properties compared to similar compounds like 1,13-Tetradecadiene and Tetradecane. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
属性
CAS 编号 |
84653-89-4 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
tetradeca-1,4-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-6,8,10-14H2,2H3 |
InChI 键 |
PPCIOCCVYZZHPK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC#CCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


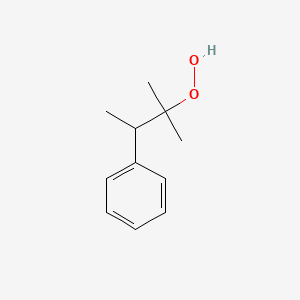
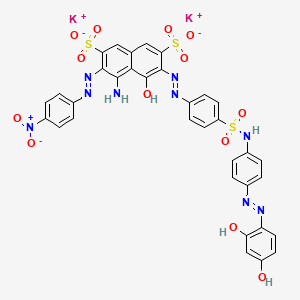
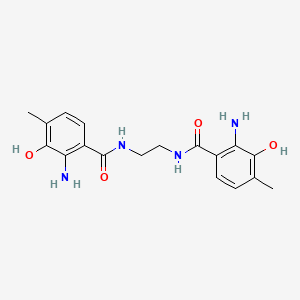
![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)


